![molecular formula C13H7BrCl2O2 B5619914 2,4-dichlorophenyl 4-bromobenzoate](/img/structure/B5619914.png)
2,4-dichlorophenyl 4-bromobenzoate
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Overview
Description
2,4-Dichlorophenyl 4-bromobenzoate is an organic compound with the molecular formula C13H7BrCl2O2 . It is a white solid that is slightly soluble in chloroform and methanol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents such as ketoconazole, itraconazole, and terconazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 4-bromobenzoate typically involves the esterification of 2,4-dichlorophenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The phenyl rings in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation with potassium permanganate could produce a quinone .
Scientific Research Applications
Medicinal Chemistry
Antifungal Agent
One of the primary applications of 2,4-dichlorophenyl 4-bromobenzoate is as an intermediate in the synthesis of antifungal medications. It plays a crucial role in the production of compounds like ketoconazole, itraconazole, and triazole derivatives. These antifungals are widely used to treat fungal infections in humans and animals. The synthesis method involves converting related compounds into active pharmaceutical ingredients (APIs) through well-defined chemical reactions, showcasing its importance in pharmaceutical manufacturing .
Case Study: Synthesis of Ketoconazole
A notable case study highlights the synthesis of ketoconazole using this compound as a precursor. The process involves several steps:
- Step 1 : Formation of a dioxolane intermediate.
- Step 2 : Bromination to introduce the bromine atom.
- Step 3 : Acylation to form the final ketoconazole structure.
This synthetic pathway not only demonstrates the utility of this compound but also emphasizes its role in reducing waste by efficiently converting unused intermediates into valuable products .
Chemical Synthesis
Building Block for Fine Chemicals
Beyond pharmaceuticals and agriculture, this compound serves as a versatile building block in organic synthesis. It can be employed to create various fine chemicals and specialty materials due to its reactive functional groups. This versatility allows chemists to explore new synthetic routes for complex molecules used in different applications .
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 4-bromobenzoate is primarily related to its role as an intermediate in the synthesis of antifungal agents. These agents typically inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and leading to cell death . The molecular targets and pathways involved include the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic acid: This compound is used in Suzuki coupling reactions and has applications in the synthesis of biologically active molecules.
4,4’-Dichlorobenzophenone: Used in the synthesis of various organic compounds and has applications in the development of pharmaceuticals.
Uniqueness
2,4-Dichlorophenyl 4-bromobenzoate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of antifungal agents. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXZNDWUXTLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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